4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide
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Overview
Description
4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a sulfonamide group and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through a cycloaddition reaction involving suitable precursors.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzene derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Final Assembly: The final step involves coupling the cyclobutyl group with the benzene sulfonamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic substitution reactions, where substituents like nitro groups can be introduced.
Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).
Nucleophilic Substitution: Reagents such as amines or alkoxides can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring can yield nitro derivatives, while nucleophilic substitution can produce various sulfonamide derivatives.
Scientific Research Applications
4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The benzene ring and cyclobutyl group contribute to the compound’s overall stability and reactivity, allowing it to interact with various pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(cyclobutyl)benzene-1-sulfonamide: Lacks the methylidene group on the cyclobutyl ring.
N-(3-methylidenecyclobutyl)benzene-1-sulfonamide: Lacks the methyl group on the benzene ring.
4-methyl-N-(3-methylcyclobutyl)benzene-1-sulfonamide: Contains a methyl group on the cyclobutyl ring instead of a methylidene group.
Uniqueness
4-methyl-N-(3-methylidenecyclobutyl)benzene-1-sulfonamide is unique due to the presence of both a methyl group on the benzene ring and a methylidene group on the cyclobutyl ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15NO2S |
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Molecular Weight |
237.32 g/mol |
IUPAC Name |
4-methyl-N-(3-methylidenecyclobutyl)benzenesulfonamide |
InChI |
InChI=1S/C12H15NO2S/c1-9-3-5-12(6-4-9)16(14,15)13-11-7-10(2)8-11/h3-6,11,13H,2,7-8H2,1H3 |
InChI Key |
LCXXACCQWZHWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=C)C2 |
Origin of Product |
United States |
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